molecular formula C17H17NO5 B7737928 Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate

Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate

Cat. No.: B7737928
M. Wt: 315.32 g/mol
InChI Key: FCHPEBQAIOOVEY-UHFFFAOYSA-N
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Description

Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate is an organic compound that belongs to the class of benzoates. This compound is characterized by the presence of a phenyl group, a hydroxy group, and a propoxycarbonylamino group attached to a benzoate core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate typically involves the esterification of 2-hydroxybenzoic acid with phenol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzaldehyde.

    Reduction: Formation of phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzyl alcohol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent used.

Scientific Research Applications

Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, coatings, and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Phenyl 2-hydroxy-4-((propoxycarbonyl)amino)benzoate can be compared with other similar compounds such as:

    Phenyl salicylate: Similar in structure but lacks the propoxycarbonylamino group.

    Methyl 2-hydroxybenzoate: Similar core structure but with a methyl ester group instead of a phenyl ester.

    Ethyl 2-hydroxy-4-aminobenzoate: Similar structure but with an ethyl ester and an amino group.

Uniqueness: The presence of the propoxycarbonylamino group in this compound provides unique reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

phenyl 2-hydroxy-4-(propoxycarbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-2-10-22-17(21)18-12-8-9-14(15(19)11-12)16(20)23-13-6-4-3-5-7-13/h3-9,11,19H,2,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCHPEBQAIOOVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)NC1=CC(=C(C=C1)C(=O)OC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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